Asaprol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

516-18-7 |

|---|---|

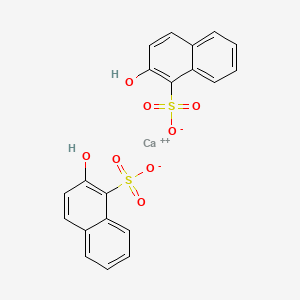

Molecular Formula |

C20H14CaO8S2 |

Molecular Weight |

486.5 g/mol |

IUPAC Name |

calcium;2-hydroxynaphthalene-1-sulfonate |

InChI |

InChI=1S/2C10H8O4S.Ca/c2*11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14;/h2*1-6,11H,(H,12,13,14);/q;;+2/p-2 |

InChI Key |

HESKZJNFWNOBBA-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])O.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Asaprol on Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyclooxygenase Isoforms

The primary targets of NSAIDs are the cyclooxygenase (COX) enzymes, which are responsible for the rate-limiting step in the synthesis of prostanoids, including prostaglandins (B1171923), thromboxanes, and prostacyclins, from arachidonic acid.[1] There are two primary isoforms of the COX enzyme, COX-1 and COX-2, which have distinct physiological and pathological roles.

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in "housekeeping" functions.[3] These include protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation. Inhibition of COX-1 is primarily associated with the common side effects of NSAIDs, such as gastrointestinal ulcers and bleeding.[2]

-

COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated during inflammatory processes by stimuli such as cytokines and endotoxins.[4] The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are largely attributed to the inhibition of COX-2.[2]

The therapeutic efficacy and side-effect profile of any given NSAID are determined by its relative selectivity in inhibiting COX-1 versus COX-2.[2]

Asaprol's Mechanism of Action on COX-1 and COX-2

As a member of the NSAID class, this compound is understood to function by inhibiting the activity of both COX-1 and COX-2 enzymes. By blocking the active site of these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to other prostanoids. This leads to a reduction in the production of prostaglandins that mediate inflammation, pain, and fever.

The selectivity of this compound for COX-1 versus COX-2 will dictate its clinical profile. A non-selective inhibitor will target both enzymes, providing anti-inflammatory benefits but also carrying a risk of gastrointestinal and renal side effects. A more COX-2 selective inhibitor would be expected to have a more favorable gastrointestinal safety profile.

Quantitative Data on COX-1 and COX-2 Inhibition

A thorough review of the scientific literature did not yield specific 50% inhibitory concentration (IC50) values for this compound against COX-1 and COX-2. However, to provide a comparative context for researchers, the following table summarizes the IC50 values for several common NSAIDs, as determined in human articular chondrocytes and other assay systems. The ratio of COX-1 IC50 to COX-2 IC50 is often used as an indicator of COX-2 selectivity.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Aspirin (B1665792) | 3.57 | 29.3 | 0.12 | [5] |

| Ibuprofen | 1.4 | >100 | <0.014 | [3] |

| Diclofenac | 0.611 | 0.63 | 0.97 | [5] |

| Indomethacin | 0.063 | 0.48 | 0.13 | [5] |

| Meloxicam | 36.6 | 4.7 | 7.79 | [5] |

| Piroxicam | N/A | 4.4 | N/A | [5] |

| Celecoxib | 2.2 | >100 | <0.022 | [3] |

| Rofecoxib | >100 | >100 | N/A | [3] |

| Valdecoxib | 28 | >100 | <0.28 | [3] |

| Etoricoxib | >100 | >100 | N/A | [3] |

Note: IC50 values can vary depending on the specific experimental conditions and assay system used.[4]

Experimental Protocols for Determining COX Inhibition

The following is a representative protocol for an in vitro assay to determine the inhibitory activity of a compound, such as this compound, on COX-1 and COX-2. This protocol is based on commonly used methods in the field.

In Vitro COX Inhibition Assay (Enzyme Immunoassay)

Objective: To determine the IC50 of a test compound for COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Incubation Setup: In a microplate, add the reaction buffer, cofactors, and the enzyme (either COX-1 or COX-2) to each well.

-

Inhibitor Addition: Add various concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 2 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., a strong acid).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions. The amount of PGE2 is inversely proportional to the degree of COX inhibition.

-

Data Analysis: Plot the percentage of COX inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve.

Visualizations of Pathways and Workflows

COX Signaling Pathway and NSAID Inhibition

Caption: COX signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro COX Inhibition Assay

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medcentral.com [medcentral.com]

- 3. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Pharmacodynamics of Low-Dose Asaprol (Acetylsalicylic Acid)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asaprol, a formulation of acetylsalicylic acid (commonly known as Aspirin), is a non-steroidal anti-inflammatory drug (NSAID) with a well-established mechanism of action.[1] This guide delves into the core in vitro pharmacodynamics of low-dose this compound, focusing on its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. The primary mechanism of this compound involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory and pro-thrombotic mediators.[1][2][3][4] While specific in vitro studies on "low-dose" this compound are not extensively detailed in publicly available literature, this guide synthesizes established data for acetylsalicylic acid to provide a robust framework for its in vitro analysis.

Core Mechanism of Action: COX Enzyme Inhibition

The pharmacodynamic effects of this compound are primarily attributable to the irreversible acetylation of cyclooxygenase enzymes, COX-1 and COX-2.[1][2]

-

COX-1 Inhibition : At low doses, this compound preferentially inhibits COX-1 in platelets. This enzyme is responsible for synthesizing thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation.[1] By irreversibly acetylating a serine residue in the active site of COX-1, this compound blocks TXA2 formation for the entire lifespan of the platelet (approximately 7-10 days), underpinning its long-lasting antiplatelet effect.[1][3]

-

COX-2 Inhibition : COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[5] It mediates the production of prostaglandins (B1171923) involved in pain and inflammation.[6] While this compound also inhibits COX-2, higher doses are generally required for significant anti-inflammatory effects compared to the low doses needed for antiplatelet activity.[7] The inhibition of COX-2 contributes to the analgesic and anti-inflammatory properties of the drug.[1]

Signaling Pathway: Arachidonic Acid Cascade

This compound exerts its effect by intervening in the arachidonic acid signaling cascade. When cells are stimulated by trauma or other signals, phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then metabolize arachidonic acid into prostaglandin (B15479496) H2 (PGH2), which is a precursor for various biologically active prostanoids, including prostaglandins and thromboxanes. This compound's inhibition of COX-1 and COX-2 blocks this entire downstream cascade.

Figure 1. Mechanism of this compound in the Arachidonic Acid Pathway.

Quantitative Data: In Vitro Inhibition of COX Isoforms

Quantitative analysis of enzyme inhibition is crucial for characterizing the potency and selectivity of NSAIDs. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug required to inhibit 50% of the target enzyme's activity. While extensive data for specifically "low-dose" this compound is limited, the following table summarizes published IC50 values for acetylsalicylic acid (Aspirin) against COX-1 and COX-2 in a human articular chondrocyte model.[8]

| Drug | Target Enzyme | Cell Model | IC50 (μM) | Reference |

| Acetylsalicylic Acid | COX-1 | Human Articular Chondrocytes | 3.57 | [8] |

| Acetylsalicylic Acid | COX-2 | Human Articular Chondrocytes (IL-1 stimulated) | 29.3 | [8] |

Note: These values demonstrate that acetylsalicylic acid is approximately 8 times more potent against COX-1 than COX-2 in this specific assay, highlighting its COX-1 preferential nature at lower concentrations.[8]

Experimental Protocols for In Vitro Assessment

To evaluate the pharmacodynamics of this compound in vitro, several standardized methodologies can be employed. A common approach is to measure the drug's effect on prostaglandin production in a cellular context.

General Protocol: Cellular COX Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of this compound on COX-1 and COX-2 in a cell-based model, such as human articular chondrocytes or whole blood.[8][9]

Objective: To determine the IC50 of this compound for COX-1 and COX-2 by measuring prostaglandin E2 (PGE2) production.

Materials:

-

Cell line (e.g., human articular chondrocytes, platelets)

-

Cell culture medium and supplements

-

This compound (acetylsalicylic acid) stock solution

-

Inducing agent for COX-2 (e.g., Interleukin-1β [IL-1β])[8]

-

Arachidonic acid solution

-

PGE2 Enzyme Immunoassay (EIA) Kit

-

Cell lysis buffer and protein assay kit

Methodology:

-

Cell Culture: Culture cells to an appropriate confluency in multi-well plates.

-

COX-2 Induction (for COX-2 assay only): Stimulate cells with an inducing agent like IL-1β for a predetermined time (e.g., 12-24 hours) to induce the expression of COX-2.[8] For the COX-1 assay, use unstimulated cells which constitutively express COX-1.[8]

-

Drug Incubation: Remove the culture medium and add fresh medium containing various concentrations of this compound. Incubate for a specified period (e.g., 30-60 minutes) to allow for drug action.

-

Substrate Addition: Add arachidonic acid to the medium to initiate the enzymatic reaction and incubate for a short period (e.g., 15-30 minutes).

-

Supernatant Collection: Collect the cell culture supernatant, which contains the secreted PGE2.

-

Quantification of PGE2: Analyze the PGE2 concentration in the supernatant using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize PGE2 production against a vehicle control (no drug).

-

Plot the percentage of inhibition against the logarithm of this compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Experimental Workflow Diagram

Figure 2. Experimental Workflow for In Vitro COX Inhibition Assay.

Conclusion

The in vitro pharmacodynamics of low-dose this compound are fundamentally defined by its action as an irreversible inhibitor of cyclooxygenase enzymes, with a notable preference for COX-1. This mechanism effectively blocks the production of key mediators in thrombosis and inflammation. The quantitative assessment of this activity, through robust cell-based assays measuring prostaglandin synthesis, is essential for characterizing its potency and selectivity. The methodologies and data presented in this guide provide a comprehensive framework for the continued research and development of this compound and other NSAIDs.

References

- 1. pillintrip.com [pillintrip.com]

- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. [Pharmacology of aspirin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 7. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacodynamics and pharmacokinetics of nonsteroidal anti-inflammatory drugs in species of veterinary interest - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Asaprol (Acetylsalicylic Acid) on Prostaglandin Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which Asaprol (acetylsalicylic acid) affects prostaglandin (B15479496) synthesis. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the drug's interaction with the cyclooxygenase (COX) enzymes and the subsequent impact on the arachidonic acid cascade.

Executive Summary

This compound, with its active ingredient acetylsalicylic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of prostaglandin synthesis.[1][2][3] Prostaglandins (B1171923) are lipid compounds with diverse physiological and pathological roles, including the mediation of inflammation, pain, and fever.[4] this compound's mechanism of action involves the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are the key enzymes in the conversion of arachidonic acid to prostaglandins.[1][5] This guide will delve into the specifics of this inhibitory action, present quantitative data on its efficacy, detail the experimental protocols used to ascertain these findings, and provide visual representations of the involved pathways and workflows.

Mechanism of Action: Irreversible Inhibition of Cyclooxygenase

The primary mechanism of action of this compound is the irreversible acetylation of a serine residue within the active site of the COX enzymes.[4][5] This covalent modification permanently inactivates the enzyme, preventing it from binding to its substrate, arachidonic acid.[5] While other NSAIDs like ibuprofen (B1674241) act as reversible inhibitors, this compound's irreversible action is a distinguishing feature.[5]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[6]

-

COX-2: This isoform is typically inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6] The prostaglandins produced by COX-2 are major contributors to inflammation, pain, and fever.[6]

This compound is a non-selective inhibitor of both COX-1 and COX-2.[5] However, it exhibits a greater potency for COX-1 over COX-2.[1][3] This differential inhibition is crucial to both its therapeutic effects and its side-effect profile.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the reported IC50 values for this compound (acetylsalicylic acid) against COX-1 and COX-2 from various studies. It is important to note that variations in IC50 values can arise from different experimental conditions, such as the source of the enzyme and the specific assay used.

| Enzyme | IC50 (µM) | Experimental System |

| COX-1 | 1.3 ± 0.5 | Washed human platelets |

| COX-1 | 3.5 | Not specified in source |

| COX-1 | 3.57 | Unstimulated human articular chondrocytes |

| COX-2 | 12.34 | IL-1β-treated A549 cells (ex vivo) |

| COX-2 | 29.3 | IL-1 stimulated human articular chondrocytes |

| COX-2 | 30 | Not specified in source |

| COX-2 | ~50 | Recombinant COX-2 |

Data compiled from multiple sources.[1][3][7][8][9]

Experimental Protocols

The determination of this compound's effect on prostaglandin synthesis relies on robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.

In Vitro COX Inhibition Assay (Fluorometric Method)

This assay is a common method for screening COX inhibitors by measuring the peroxidase activity of the enzyme.

-

Principle: The cyclooxygenase component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This assay utilizes a fluorescent probe that acts as a co-substrate for the peroxidase reaction. The oxidation of this probe results in a highly fluorescent product, and the rate of its formation is directly proportional to COX activity.

-

Materials:

-

Recombinant human COX-1 or COX-2 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (as a cofactor)

-

Fluorometric Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine - ADHP)

-

Arachidonic Acid (substrate)

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well opaque microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in the COX Assay Buffer. Enzymes should be kept on ice.

-

Plate Setup:

-

Enzyme Control Wells: Add Assay Buffer and the solvent used for the inhibitor (without the inhibitor).

-

Inhibitor Wells: Add Assay Buffer and the desired concentrations of the this compound solution.

-

Background Wells: Add Assay Buffer, solvent, and a heat-inactivated enzyme to measure any non-enzymatic fluorescence.

-

-

Reaction Initiation: Prepare a master mix containing Assay Buffer, Heme, the fluorescent probe, and the COX enzyme (either COX-1 or COX-2). Add this reaction mix to all wells.

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~535 nm excitation and ~587 nm emission for ADHP) over time.

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates in the inhibitor wells to the enzyme control wells. The IC50 value is then calculated from a dose-response curve.

-

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a more physiologically relevant model as it measures COX activity in the presence of all blood components.[10]

-

Principle: This assay differentiates between COX-1 and COX-2 activity by using different stimuli. COX-1 activity is measured by the production of thromboxane (B8750289) B2 (TXB2) during blood clotting, which is a thrombin-induced process in platelets. COX-2 activity is assessed by measuring the production of prostaglandin E2 (PGE2) in response to lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.

-

Materials:

-

Freshly drawn human venous blood collected in tubes with an anticoagulant (e.g., heparin for the COX-2 assay).

-

This compound (or other test inhibitor) at various concentrations.

-

Lipopolysaccharide (LPS) from E. coli to induce COX-2.

-

Enzyme immunoassay (EIA) kits for PGE2 and TXB2.

-

-

Procedure for COX-1 Activity (Thromboxane B2 Production):

-

Aliquots of whole blood (without anticoagulant) are incubated with either vehicle control or varying concentrations of this compound for a specified time (e.g., 1 hour) at 37°C to allow for blood clotting.

-

The reaction is stopped by placing the samples on ice and adding a COX inhibitor like indomethacin (B1671933) to prevent further prostaglandin synthesis.

-

Serum is separated by centrifugation.

-

The concentration of TXB2 in the serum is measured using an EIA kit.

-

-

Procedure for COX-2 Activity (Prostaglandin E2 Production):

-

Aliquots of heparinized whole blood are incubated with either vehicle control or varying concentrations of this compound.

-

LPS is added to the blood samples to induce COX-2 expression and activity.

-

The samples are incubated for an extended period (e.g., 24 hours) at 37°C.

-

Plasma is separated by centrifugation.

-

The concentration of PGE2 in the plasma is measured using an EIA kit.

-

-

Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each this compound concentration compared to the vehicle control. IC50 values are then determined from the resulting dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanism of action of this compound. The following diagrams were generated using the DOT language.

Caption: Prostaglandin Synthesis Pathway and this compound's Inhibition.

Caption: Workflow for an In Vitro COX Inhibition Assay.

Conclusion

This compound (acetylsalicylic acid) remains a cornerstone in pharmacology due to its well-defined mechanism of action on the prostaglandin synthesis pathway. Its irreversible inhibition of both COX-1 and COX-2 enzymes, with a preference for COX-1, accounts for its wide range of therapeutic applications, from anti-inflammatory and analgesic effects to anti-platelet therapy. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in the field of anti-inflammatory drugs. A thorough understanding of these fundamental principles is essential for the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of prostaglandin biosynthesis as the mechanism of analgesia of aspirin-like drugs in the dog knee joint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Fate of Asaprol: An In-depth Technical Examination of Uptake and Metabolism in Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asaprol, chemically known as calcium bis(2-hydroxynaphthalene-1-sulfonate), is a compound with a history of use in pharmaceutical applications. Understanding the cellular pharmacokinetics of a drug candidate—specifically its uptake into and metabolism within target cells—is a cornerstone of preclinical drug development. This technical guide synthesizes the available scientific information regarding the cellular uptake and metabolism of this compound in various cell lines. However, it is important to note that publicly accessible research specifically detailing the cellular uptake and metabolic pathways of this compound is limited. Consequently, this document also provides a comprehensive overview of the standard experimental protocols and methodologies that are widely employed in the field to investigate these critical aspects of drug behavior.

Cellular Uptake of this compound: Quantitative Data

A thorough review of scientific literature reveals a notable scarcity of quantitative data specifically measuring the uptake of this compound in cell lines. No peer-reviewed studies presenting key uptake parameters such as the rate of uptake, intracellular concentration, or the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for potential transporter-mediated uptake of this compound were identified.

In the absence of specific data for this compound, a hypothetical table is presented below to illustrate how such data would be structured for comparative analysis across different cell lines.

Table 1: Hypothetical Cellular Uptake Parameters of this compound

| Cell Line | Cell Type | Uptake Rate (pmol/min/mg protein) | Intracellular Concentration (µM) at Steady State | Apparent Permeability (Papp) (cm/s) |

| Caco-2 | Human colorectal adenocarcinoma | Data not available | Data not available | Data not available |

| HeLa | Human cervical cancer | Data not available | Data not available | Data not available |

| HepG2 | Human liver cancer | Data not available | Data not available | Data not available |

Metabolism of this compound in Cell Lines: Quantitative Data

Similarly, there is a lack of specific published data on the metabolic fate of this compound within cultured cells. Key metabolic parameters such as the rate of metabolite formation, the half-life of the parent compound within the cells, and the identification of specific metabolites and metabolizing enzymes have not been documented in the available literature.

The following table is a template illustrating how quantitative metabolic data for this compound would be presented if it were available.

Table 2: Hypothetical Metabolic Parameters of this compound in a HepG2 Cell Line

| Metabolite | Rate of Formation (pmol/min/mg protein) | Key Metabolizing Enzyme (Hypothetical) |

| Hydroxylated this compound | Data not available | CYP3A4 |

| Glucuronidated this compound | Data not available | UGT1A1 |

| Sulfated this compound | Data not available | SULT2A1 |

Experimental Protocols

To facilitate future research into the cellular pharmacology of this compound, detailed methodologies for key experiments are provided below. These are standard and widely accepted protocols in the field of drug metabolism and pharmacokinetics.

Cellular Uptake Assay

This protocol is designed to quantify the uptake of a compound into cultured cells over time.

Materials:

-

Cultured cells (e.g., Caco-2, HepG2) seeded in 24-well plates

-

This compound solution of known concentration in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Ice-cold phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Scintillation fluid (if using a radiolabeled compound)

-

Analytical instrument for quantification (e.g., LC-MS/MS, scintillation counter)

Procedure:

-

Seed cells in 24-well plates and grow to confluence.

-

Wash the cells twice with pre-warmed HBSS.

-

Add the this compound solution to each well to initiate the uptake.

-

Incubate the plate at 37°C for various time points (e.g., 0, 1, 5, 15, 30, 60 minutes).

-

To terminate uptake at each time point, aspirate the drug solution and wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding lysis buffer to each well and incubating on ice for 30 minutes.

-

Collect the cell lysates and determine the protein concentration using a standard assay (e.g., BCA assay).

-

Quantify the concentration of this compound in the lysates using a validated analytical method.

-

Calculate the uptake rate, typically expressed as picomoles of drug per milligram of cell protein per minute.

In Vitro Metabolism Assay

This protocol is used to identify and quantify the metabolites of a compound formed by cultured cells.

Materials:

-

Cultured cells with metabolic capacity (e.g., HepG2, primary hepatocytes)

-

This compound solution

-

Cell culture medium

-

Organic solvent for extraction (e.g., acetonitrile, methanol)

-

Analytical instrument for metabolite identification and quantification (e.g., high-resolution LC-MS/MS)

Procedure:

-

Plate cells and allow them to attach and grow.

-

Treat the cells with the this compound solution at a predetermined concentration.

-

Incubate for a specified period (e.g., 24 hours).

-

Collect both the cell culture medium and the cell lysate.

-

Perform a protein precipitation and extraction of the parent drug and its metabolites from the medium and lysate using an organic solvent.

-

Centrifuge to pellet the protein and cell debris.

-

Analyze the supernatant using LC-MS/MS to identify and quantify this compound and its metabolites.

-

Compare the results to a control sample of this compound in the medium without cells to identify metabolites.

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Hypothetical Cellular Uptake and Efflux of this compound

Caption: Hypothetical pathways of this compound cellular transport and metabolism.

Experimental Workflow for Cellular Uptake Assay

Caption: A typical workflow for an in vitro cellular uptake experiment.

Conclusion

While direct experimental data on the cellular uptake and metabolism of this compound remains elusive in the public domain, the established methodologies presented in this guide provide a clear roadmap for researchers to undertake such investigations. The generation of quantitative data on this compound's cellular disposition is crucial for a comprehensive understanding of its pharmacological profile and for the rational design of future drug development studies. The provided templates for data presentation and the visual workflows offer a structured approach to designing experiments and reporting findings in this critical area of research.

An In-Depth Technical Guide to the Anti-inflammatory Properties of Asaprol (Calcium Acetylsalicylate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asaprol, the brand name for calcium acetylsalicylate, is a non-steroidal anti-inflammatory drug (NSAID) that leverages the well-established therapeutic effects of acetylsalicylic acid. As a more soluble form of aspirin (B1665792), this compound offers potential advantages in terms of dissolution and absorption.[1] Its core anti-inflammatory, analgesic, and antipyretic properties stem from its active moiety, acetylsalicylate, which primarily acts through the irreversible inhibition of cyclooxygenase (COX) enzymes. This guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound, supported by data extrapolated from studies on aspirin and its calcium salt formulations. It details the key signaling pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations to elucidate its mode of action.

Introduction

This compound is a calcium salt of acetylsalicylic acid, available in various formulations, sometimes as a complex with urea (B33335) known as carbasalate calcium.[2][3] This formulation enhances its solubility in water.[1] The therapeutic effects of this compound are directly attributable to the acetylsalicylate ion, which is identical to the active component of aspirin.[4] Consequently, the vast body of research on aspirin's mechanism of action is fundamentally applicable to this compound. The primary therapeutic applications of this compound include the management of mild to moderate pain, reduction of fever, and control of inflammation.[1][3]

Mechanism of Action: Inhibition of Cyclooxygenase

The principal anti-inflammatory action of this compound is the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][5] This inhibition is achieved through the acetylation of a serine residue within the active site of the enzyme, a mechanism unique to acetylsalicylate among NSAIDs.[5][6]

-

COX-1 is a constitutively expressed enzyme responsible for the production of prostaglandins (B1171923) that mediate homeostatic functions, including gastrointestinal mucosal protection and platelet aggregation.[7][8]

-

COX-2 is an inducible enzyme, with its expression being significantly upregulated by pro-inflammatory stimuli such as cytokines and endotoxins.[7][8] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[9]

By inhibiting COX enzymes, this compound blocks the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2, PGD2) and thromboxanes.[5][9] While aspirin is more selective for COX-1, its inhibition of COX-2 is crucial for its anti-inflammatory effects.[5][10]

Signaling Pathway: Cyclooxygenase Inhibition

Beyond COX Inhibition: Other Anti-inflammatory Pathways

Emerging research indicates that the anti-inflammatory effects of acetylsalicylate are not solely dependent on prostaglandin synthesis inhibition. Other mechanisms include:

-

Modulation of NF-κB: Acetylsalicylate can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11]

-

Aspirin-Triggered Lipoxins (ATLs): Through the acetylation of COX-2, aspirin modifies the enzyme's activity, leading to the synthesis of 15-epi-lipoxins, also known as aspirin-triggered lipoxins (ATLs).[12] These lipid mediators have potent anti-inflammatory and pro-resolution properties.

Signaling Pathway: NF-κB Inhibition

Quantitative Data on Anti-inflammatory Activity

Specific quantitative data for this compound is limited. However, studies on aspirin and its calcium salt formulations provide valuable insights into its potency.

| Parameter | Drug | Value | Assay/Model | Reference |

| IC50 for COX-1 | Aspirin | 3.57 µM | Human Articular Chondrocytes | [10] |

| IC50 for COX-2 | Aspirin | 29.3 µM | Human Articular Chondrocytes | [10] |

| Inhibition of Serum Thromboxane B2 | Aspirin (650 mg TID) | 97.2% | Human Volunteers | [13] |

| Inhibition of Serum Thromboxane B2 | Effervescent Calcium Carbasalate (826.8 mg TID) | 95.2% | Human Volunteers | [13] |

| Inhibition of Gastric Mucosal PGE2 | Aspirin (650 mg TID) | 83.4% | Human Volunteers | [13] |

| Inhibition of Gastric Mucosal PGE2 | Effervescent Calcium Carbasalate (826.8 mg TID) | 84.3% | Human Volunteers | [13] |

TID: Ter in die (three times a day)

Experimental Protocols for Assessing Anti-inflammatory Properties

The anti-inflammatory activity of this compound can be evaluated using a range of standardized in vitro and in vivo assays.

In Vitro Assays

-

Cyclooxygenase (COX) Inhibition Assay:

-

Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The conversion of a substrate (e.g., arachidonic acid) to prostaglandins is quantified, often through ELISA or fluorometric methods.

-

Methodology:

-

Purified recombinant COX-1 or COX-2 is incubated with the test compound (this compound) at various concentrations.

-

A chromogenic or fluorogenic substrate is added.

-

The reaction is initiated by the addition of arachidonic acid.

-

The change in absorbance or fluorescence is measured over time using a plate reader.

-

The IC50 value is calculated, representing the concentration of the drug that causes 50% inhibition of enzyme activity.[14]

-

-

-

Inhibition of Protein Denaturation Assay:

-

Principle: Inflammation can induce protein denaturation. This assay assesses the ability of a compound to prevent heat-induced denaturation of proteins like bovine serum albumin (BSA) or egg albumin.

-

Methodology:

-

A solution of BSA or egg albumin is prepared.

-

The test compound (this compound) is added to the protein solution at various concentrations.

-

The mixture is incubated at a physiological pH and then heated to induce denaturation.

-

The turbidity of the solution is measured spectrophotometrically.

-

The percentage inhibition of denaturation is calculated relative to a control without the drug.

-

-

In Vivo Models

-

Carrageenan-Induced Paw Edema in Rodents:

-

Principle: This is a widely used model for acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema.

-

Methodology:

-

Rodents (rats or mice) are divided into control, standard (e.g., indomethacin), and test groups (receiving various doses of this compound).

-

The test compounds are administered orally or intraperitoneally.

-

After a set period (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[15][16]

-

-

Experimental Workflow: In Vivo Anti-inflammatory Assessment

Conclusion

This compound (calcium acetylsalicylate) exerts its anti-inflammatory effects primarily through the irreversible inhibition of COX-1 and COX-2 enzymes, a mechanism inherited from its active component, acetylsalicylic acid. This leads to a significant reduction in the synthesis of pro-inflammatory prostaglandins. Further contributing to its anti-inflammatory profile are its abilities to modulate the NF-κB signaling pathway and trigger the production of anti-inflammatory lipoxins. While specific quantitative data for this compound is not abundant, comparative studies with aspirin suggest bioequivalence in its core biochemical actions. The established experimental protocols for NSAIDs provide a robust framework for the continued investigation and characterization of this compound's anti-inflammatory properties. This guide serves as a foundational resource for professionals in the field of drug development and inflammatory disease research.

References

- 1. Calcium Acetylsalicylate [drugfuture.com]

- 2. nbinno.com [nbinno.com]

- 3. Carbasalate calcium - Wikipedia [en.wikipedia.org]

- 4. Calcium aspirin | C18H14CaO8 | CID 6247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 6. How aspirin works - UChicago Medicine [uchicagomedicine.org]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Mechanism of action of aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 10. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of effects of calcium carbasalate and aspirin on gastroduodenal mucosal damage in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Potentially active aspirin derivative to release nitric oxide: In-vitro, in-vivo and in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory and Gastroprotective Properties of Aspirin - Entrapped Solid Lipid Microparticles - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Cyclooxygenase: An In-depth Technical Guide to the Molecular Targets of Asaprol

Introduction

Asaprol, chemically known as acetylsalicylic acid, is a cornerstone of modern medicine, widely recognized for its potent anti-inflammatory, analgesic, antipyretic, and antiplatelet properties. For decades, its primary mechanism of action was attributed to the irreversible inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins (B1171923) and thromboxanes. However, a growing body of evidence reveals that the therapeutic reach of this compound extends far beyond COX inhibition. This technical guide provides a comprehensive exploration of the molecular targets of this compound that are independent of its effects on cyclooxygenase, offering researchers, scientists, and drug development professionals a detailed overview of these alternative mechanisms. Understanding these non-COX targets is crucial for elucidating the pleiotropic effects of this compound, including its roles in cancer chemoprevention and immunomodulation, and for the development of novel therapeutics with improved efficacy and safety profiles.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and apoptosis. The dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases and cancers. This compound has been shown to modulate NF-κB signaling through multiple mechanisms, often in a context-dependent manner.

Data Presentation: Quantitative Analysis of this compound's Interaction with the NF-κB Pathway

| Parameter | Value | Cell Type/System | Condition | Reference |

| IC50 (NF-κB Mobilization) | ~4 mmol/L | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α stimulation | [1] |

| IC50 (VCAM-1 Transcription) | 5 mmol/L | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α stimulation | [1] |

| IC50 (NF-κB Activation) | 0.83 - 64 µM | Various human cancer cell lines | Nitric oxide-donating aspirin (B1665792) (NO-ASA) | [2] |

| Effective Concentration | 1-5 mM | In vitro kinase assays | Inhibition of IKKβ activity | [3] |

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

This protocol details the assessment of NF-κB DNA binding activity in nuclear extracts from cells treated with this compound.

1. Cell Culture and Treatment: a. Plate cells (e.g., HT-29 human colon cancer cells) at a suitable density and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound (e.g., 10 µM to 5 mM) for a specified duration (e.g., 30 minutes to 3 hours).[2] c. Include a positive control (e.g., TNF-α stimulation) and a vehicle control.

2. Nuclear Extract Preparation: a. After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in a hypotonic buffer to release cytoplasmic contents. c. Centrifuge to pellet the nuclei. d. Resuspend the nuclear pellet in a high-salt extraction buffer to lyse the nuclei and release nuclear proteins. e. Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins. f. Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., Bradford assay).

3. EMSA Reaction: a. Prepare a binding reaction mixture containing the nuclear extract (5-10 µg of protein), a radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'), and a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding. b. For competition assays, add an excess of unlabeled NF-κB consensus oligonucleotide to a parallel reaction to confirm the specificity of the binding. c. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65 or p50) to the reaction mixture to identify the specific subunits in the DNA-protein complex.[4] d. Incubate the reaction mixture at room temperature for 20-30 minutes.

4. Electrophoresis and Detection: a. Load the samples onto a non-denaturing polyacrylamide gel. b. Run the gel at a constant voltage in a cold room or with a cooling system to prevent overheating. c. After electrophoresis, transfer the DNA-protein complexes from the gel to a nylon or nitrocellulose membrane. d. If using a radiolabeled probe, expose the membrane to X-ray film or a phosphorimager screen. e. If using a fluorescently labeled probe, visualize the bands using a fluorescence imaging system.

Visualization: this compound's Modulation of the NF-κB Signaling Pathway

Activator Protein-1 (AP-1) Signaling Pathway

AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. It plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis. This compound has been demonstrated to inhibit the activation of AP-1, which may contribute to its anti-cancer and anti-inflammatory effects.[5]

Data Presentation: Quantitative Analysis of this compound's Effect on AP-1 Activity

| Parameter | Value | Cell Type/System | Condition | Reference |

| Inhibition of TPA-induced AP-1 activity | Dose-dependent | JB6 mouse epidermal cells | TPA stimulation | [6] |

| Inhibition of H/R-induced ERK1/2 activation | 1-3 mmol/L | Spinal cord cultures | Hypoxia/reoxygenation | [7] |

Experimental Protocol: Luciferase Reporter Assay for AP-1 Activity

This protocol describes the use of a luciferase reporter gene to measure AP-1 transcriptional activity in cells treated with this compound.[6]

1. Cell Culture and Transfection: a. Seed cells (e.g., JB6 Cl41 cells) in multi-well plates. b. Co-transfect the cells with a plasmid containing the luciferase reporter gene under the control of a promoter with AP-1 binding sites (e.g., Col-Luc) and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency. c. Allow the cells to recover and express the reporter genes for 24-48 hours.

2. Cell Treatment: a. Treat the transfected cells with a known AP-1 activator (e.g., TPA) in the presence or absence of various concentrations of this compound for a specified period (e.g., 24 hours).[6] b. Include appropriate controls: untreated cells, cells treated with the AP-1 activator alone, and cells treated with this compound alone.

3. Cell Lysis and Luciferase Assay: a. After treatment, wash the cells with PBS and lyse them using a passive lysis buffer. b. Transfer the cell lysates to a luminometer-compatible plate. c. Measure the firefly luciferase activity by adding a luciferase assay reagent containing luciferin. d. Subsequently, measure the Renilla luciferase activity by adding a stop-and-glow reagent.

4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. b. Express the AP-1 activity as the fold change relative to the untreated control.

Visualization: this compound's Inhibition of the AP-1 Signaling Pathway

Reactive Oxygen Species (ROS) Production

Reactive oxygen species are highly reactive molecules that can cause damage to DNA, proteins, and lipids. While they are natural byproducts of cellular metabolism, excessive ROS production can lead to oxidative stress, which is implicated in various diseases. This compound has been shown to modulate ROS levels, which may contribute to its protective effects in certain pathological conditions.

Data Presentation: Quantitative Effects of this compound on ROS Production

| Effect | Concentration | Cell Type/System | Condition | Reference |

| Attenuation of ROS generation | Not specified | Human Umbilical Vein Endothelial Cells (HUVECs) | Oxidized LDL stimulation | [8] |

| Reduction in ROS generation | 12.5 µg/g and 100 µg/g | NF-κB–luciferase+/+ transgenic mice | Hyperoxia-induced acute lung injury | [9] |

| Increase in ROS production | 5 mmol/ml and 10 mmol/ml | GSH-depleted HepG2 cells | In vitro | [10] |

Experimental Protocol: Measurement of Intracellular ROS Production using DCFDA

This protocol outlines the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels.

1. Cell Culture and Treatment: a. Culture cells (e.g., HepG2 cells) in a suitable format (e.g., 96-well plate or culture dish). b. Treat the cells with this compound at various concentrations for the desired time. c. Include a positive control for ROS induction (e.g., H₂O₂) and a vehicle control.

2. DCFDA Staining: a. After treatment, remove the culture medium and wash the cells with PBS. b. Incubate the cells with a solution of DCFDA (e.g., 10 µM) in PBS or serum-free medium for 30-60 minutes at 37°C in the dark. DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

3. Fluorescence Measurement: a. After incubation, wash the cells with PBS to remove excess DCFDA. b. Measure the fluorescence intensity using a fluorescence microplate reader, a fluorescence microscope, or a flow cytometer. The excitation and emission wavelengths for DCF are typically around 485 nm and 535 nm, respectively.

4. Data Analysis: a. Quantify the fluorescence intensity for each condition. b. Express the results as a percentage of the control or as relative fluorescence units.

Visualization: Experimental Workflow for Measuring ROS Production

Cytokine Production

Cytokines are a broad category of small proteins that are crucial in cell signaling. They are involved in a wide array of biological processes, including inflammation, immunity, and hematopoiesis. This compound can modulate the production of both pro-inflammatory and anti-inflammatory cytokines.

Data Presentation: this compound's Influence on Cytokine Production

| Cytokine | Effect | Concentration | Cell Type/System | Condition | Reference |

| IL-1β, IL-6, IL-10 | Increased production | 0.02 and 0.2 mg/ml | Human whole blood | TLR ligand stimulation | [11] |

| IFN-γ | Inhibition | Dose-dependent | Human whole blood | HKLM stimulation | [11] |

| MCP-1, PAI-1, IL-6 | Decreased production | 2 mM | 4T1 breast cancer cells | In vitro | [12] |

| IL-1β, TNF-α | Increased synthesis | 325 mg daily (in vivo) | Human peripheral blood mononuclear cells | Ex vivo stimulation with IL-1α | [13] |

Experimental Protocol: Quantification of Cytokine Levels using ELISA

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of specific cytokines in cell culture supernatants.

1. Sample Collection: a. Culture cells (e.g., macrophages or peripheral blood mononuclear cells) and treat them with this compound at various concentrations.[14] b. Stimulate the cells with an appropriate agent (e.g., lipopolysaccharide [LPS]) to induce cytokine production. c. After the desired incubation period, collect the cell culture supernatants and centrifuge to remove any cells or debris. d. Store the supernatants at -80°C until analysis.

2. ELISA Procedure: a. Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight. b. Wash the plate to remove any unbound antibody. c. Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding. d. Add the cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells and incubate. e. Wash the plate. f. Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate. g. Wash the plate. h. Add a substrate for the enzyme (e.g., TMB for HRP) and incubate in the dark to allow for color development. i. Stop the reaction with a stop solution.

3. Data Acquisition and Analysis: a. Measure the absorbance of each well at the appropriate wavelength using a microplate reader. b. Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. c. Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Visualization: Logical Relationship of this compound's Effect on Cytokine Production

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways are crucial for transducing extracellular signals to intracellular targets, thereby regulating a wide range of cellular processes, including cell proliferation, differentiation, and stress responses. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. This compound has been shown to influence the activity of these pathways.

Data Presentation: this compound's Effects on the MAPK Pathway

| MAPK Pathway | Effect | Concentration | Cell Type/System | Condition | Reference |

| ERK1/2 | Inhibition of sustained activation | 1-3 mmol/L | Spinal cord cultures | Hypoxia/reoxygenation | [7] |

| JNK, ERK, p38 | Increased phosphorylation | 1-4 mM | PC-9 lung cancer cells | In vitro | [15][16] |

| ERK1/2, p38, JNK | Inhibition of phosphorylation | Dose-dependent | RAW264.7 cells | TNF-α stimulation | [17] |

Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

This protocol describes the detection of phosphorylated (activated) MAPK proteins by Western blotting.

1. Cell Culture and Treatment: a. Grow cells to a suitable confluency and serum-starve them if necessary to reduce basal MAPK activity. b. Treat the cells with this compound at various concentrations for different time points. c. Include a positive control (e.g., a growth factor or cytokine known to activate MAPKs) and a vehicle control.

2. Protein Extraction: a. After treatment, place the culture dishes on ice and wash the cells with ice-cold PBS. b. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of the lysate.

3. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. d. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. e. Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-ERK1/2). f. Wash the membrane with TBST. g. Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. h. Wash the membrane with TBST.

4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Detect the signal using X-ray film or a digital imaging system.

5. Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with a primary antibody that recognizes the total (phosphorylated and unphosphorylated) form of the MAPK protein.

Visualization: Overview of the MAPK Signaling Cascade

The molecular mechanisms of this compound extend well beyond its established role as a COX inhibitor. This guide has detailed several key non-COX targets and pathways that are significantly modulated by this compound, including the NF-κB and AP-1 signaling cascades, the production of reactive oxygen species, the regulation of cytokine expression, and the activity of the MAPK pathways. The presented quantitative data, experimental protocols, and pathway diagrams provide a foundational resource for researchers and drug development professionals seeking to further investigate and leverage these mechanisms. A deeper understanding of this compound's multifaceted interactions with cellular signaling networks will undoubtedly pave the way for the development of novel therapeutic strategies for a wide range of diseases, from inflammatory disorders to cancer. Future research should continue to focus on elucidating the precise molecular interactions and downstream consequences of this compound's engagement with these non-COX targets to fully realize its therapeutic potential.

References

- 1. ahajournals.org [ahajournals.org]

- 2. NO-donating aspirin inhibits the activation of NF-kappaB in human cancer cell lines and Min mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cmgm-new.stanford.edu [cmgm-new.stanford.edu]

- 4. NO-donating aspirin inhibits the activation of NF-κB in human cancer cell lines and Min mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Activator Protein 1 Activity and Neoplastic Transformation by Aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aspirin inhibits p44/42 mitogen-activated protein kinase and is protective against hypoxia/reoxygenation neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aspirin inhibits the production of reactive oxygen species by downregulating Nox4 and inducible nitric oxide synthase in human endothelial cells exposed to oxidized low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Reactive Oxygen Species Suppression through Aspirin Pretreatment to Treat Hyperoxia-Induced Acute Lung Injury in NF-κB–Luciferase Inducible Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Physiologically relevant aspirin concentrations trigger immunostimulatory cytokine production by human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aspirin Disrupts the Crosstalk of Angiogenic and Inflammatory Cytokines between 4T1 Breast Cancer Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Low-doses of aspirin promote the growth of human PC-9 lung cancer cells through activation of the MAPK family - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Low-doses of aspirin promote the growth of human PC-9 lung cancer cells through activation of the MAPK family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aspirin suppresses TNF-α-induced MMP-9 expression via NF-κB and MAPK signaling pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Models for Studying the Therapeutic Effects of Asaprol (Acetylsalicylic Acid): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established in vivo models for evaluating the anti-inflammatory, analgesic, and antipyretic properties of Asaprol, the active ingredient of which is acetylsalicylic acid (Aspirin). This document details experimental protocols, presents quantitative data in a structured format, and illustrates key signaling pathways and workflows to facilitate the design and execution of preclinical studies.

Core Mechanism of Action: COX Inhibition

This compound, a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its therapeutic effects through the irreversible inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[1][2] These enzymes are critical for the synthesis of prostaglandins (B1171923) and thromboxanes from arachidonic acid.[1][3] By acetylating a serine residue in the active site of COX enzymes, this compound blocks the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3][4] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and upregulated during inflammation, making it a key target for anti-inflammatory therapies.[3][4]

Signaling Pathway for Prostaglandin Synthesis and Inhibition by this compound

Caption: this compound's mechanism of action via COX enzyme inhibition.

Anti-Inflammatory Effects: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the efficacy of acute anti-inflammatory agents.

Experimental Protocol

-

Animal Selection and Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. The animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly assigned to a control group and one or more treatment groups.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Drug Administration: this compound or the vehicle (for the control group) is administered, typically orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

-

Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume of the control group and Vt is the average increase in paw volume of the treated group.

Experimental Workflow

Caption: Workflow for the carrageenan-induced paw edema model.

Quantitative Data

| Animal Model | Primary Endpoint | This compound Dose (mg/kg) | Route | Efficacy (% Inhibition of Edema) | Time Point (post-carrageenan) |

| Rat | Paw Volume | 100 | p.o. | ~47.2% | 6 hours |

| Rat | Paw Volume | 150 | p.o. | Significant reduction | 5 hours |

| Rat | Paw Volume | 300 | p.o. | Significant inhibition | 5 hours |

Analgesic Effects: Hot Plate Test

The hot plate test is a common method for assessing the central analgesic activity of drugs by measuring the reaction time of an animal to a thermal stimulus.[5]

Experimental Protocol

-

Animal Selection and Acclimatization: Male albino mice (18-22g) are suitable for this model. Animals should be acclimatized to the laboratory environment for at least one hour before the experiment.

-

Grouping: Mice are divided into a control group and various treatment groups.

-

Pre-testing: Each mouse is placed on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.1°C), and the latency to a pain response (licking of the hind paw or jumping) is recorded.[6] A cut-off time (e.g., 30 seconds) is imposed to prevent tissue damage.[6]

-

Drug Administration: this compound or a control substance is administered to the respective groups.

-

Post-treatment Testing: The reaction time on the hot plate is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: An increase in the latency time compared to the baseline and the control group indicates an analgesic effect.

Experimental Workflow

Caption: Workflow for the hot plate test for analgesia.

Quantitative Data

| Animal Model | Primary Endpoint | This compound Dose (mg/kg) | Route | Efficacy (Increase in Reaction Time) | Time Point (post-administration) |

| Mouse | Reaction Time | 50, 100, or 200 | i.p. | No significant analgesic effect in some thermal pain models. | Not Applicable |

| Mouse | Reaction Time | Topical (0.25, 0.5, and 1%) | Topical | Nanoparticle formulations showed the best analgesic impact.[7] | 2 to 60 minutes |

Note: The hot plate test is more sensitive to centrally acting analgesics like opioids, and NSAIDs such as this compound may show limited effects in this model.[5][8]

Antipyretic Effects: Brewer's Yeast-Induced Pyrexia Model

This model is a standard procedure for inducing pyrexia (fever) in rodents to screen for antipyretic drugs.

Experimental Protocol

-

Animal Selection and Acclimatization: Wistar rats (150-200g) are commonly used. They should be fasted for several hours before the induction of fever.

-

Baseline Temperature: The basal rectal temperature of each animal is measured using a digital thermometer.

-

Induction of Pyrexia: A 20% aqueous suspension of brewer's yeast is injected subcutaneously (s.c.) into the back of the rats.

-

Post-induction Temperature: The rectal temperature is recorded again after a specific period (e.g., 18-19 hours) to confirm the induction of fever. Animals showing a significant rise in temperature are selected for the study.

-

Drug Administration: this compound or a control substance is administered orally.

-

Temperature Monitoring: Rectal temperature is measured at regular intervals (e.g., every hour for 4-5 hours) after drug administration.

-

Data Analysis: The reduction in rectal temperature in the this compound-treated group compared to the control group indicates an antipyretic effect.

Experimental Workflow

Caption: Workflow for the brewer's yeast-induced pyrexia model.

Quantitative Data

| Animal Model | Primary Endpoint | This compound Dose (mg/kg) | Route | Efficacy (Reduction in Rectal Temperature) | Time Point (post-administration) |

| Rat | Rectal Temperature | 100 | p.o. | Significant reduction in temperature.[9] | 1-4 hours |

| Rat | Rectal Temperature | Not Specified | Not Specified | ED50 values and parallel line assays were homogeneous across different formulations.[10] | Not Specified |

| Mouse | Rectal Temperature | 90 | i.p. | Significant antagonism of yeast-induced pyrexia.[11] | 1-5 hours |

References

- 1. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomic study of the fever model induced by baker's yeast and the antipyretic effects of aspirin in rats using nuclear magnetic resonance and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Hot plate test - Wikipedia [en.wikipedia.org]

- 6. In-Vivo Models for Management of Pain [scirp.org]

- 7. EVALUATION OF PAIN-KILLING ACTION OF ACETYLSALICYLIC ACID NANOPARTICLES ON THERMAL NOCICEPTION IN MICE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. interesjournals.org [interesjournals.org]

- 10. Antipyretic testing of commercial aspirin formulations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Forsythoside A exerts antipyretic effect on yeast-induced pyrexia mice via inhibiting transient receptor potential vanilloid 1 function - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Asaprol (Acetylsalicylic Acid) on Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asaprol, with its active ingredient acetylsalicylic acid (aspirin), is a widely utilized nonsteroidal anti-inflammatory drug (NSAID) with well-documented anti-inflammatory, analgesic, antipyretic, and antiplatelet properties.[1] Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins (B1171923) and thromboxanes.[1][2][3] However, a growing body of evidence reveals that this compound's pharmacological effects extend beyond COX inhibition, significantly impacting a variety of intracellular signal transduction pathways. This technical guide provides an in-depth analysis of this compound's influence on key signaling cascades, including the NF-κB, JAK/STAT3, Mitochondrial Apoptosis, Wnt/β-catenin, and MAPK/ERK pathways. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the affected pathways to support further research and drug development.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[2] this compound has been shown to modulate NF-κB signaling, although the effects can be context-dependent. In some instances, particularly with prolonged exposure, aspirin (B1665792) can activate the NF-κB pathway, leading to apoptosis in cancer cells.[4][5][6] This is in contrast to the more commonly observed inhibitory effect on NF-κB activation in inflammatory contexts.

Quantitative Data: this compound's Effect on NF-κB Signaling

| Cell Line | Treatment | Concentration | Effect | Reference |

| Human Endothelial Cells (HUVECs) | Aspirin | 1-10 mmol/L | Dose-dependent inhibition of TNF-induced NF-κB mobilization. | [7] |

| Human Colon Cancer Cells (HT-29) | NO-donating aspirin | 0.83-64 µM (IC50) | Inhibition of NF-κB activation. | [8] |

| Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLS) | Aspirin | 1, 2, 5, 10 mM | Dose-dependent decrease in p-P65 and p-P50 levels. | [4] |

| Murine Macrophage (RAW264.7) | Aspirin | Dose-dependent | Suppression of TNF-α-induced NF-κB activation. | [9][10] |

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol is designed to quantify the effect of this compound on NF-κB transcriptional activity.

-

Cell Culture and Transfection:

-

Plate mammalian cells (e.g., HEK293) in a 96-well plate.

-

Transfect cells with an NF-κB luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours of transfection, treat the cells with various concentrations of this compound for an additional 6 to 24 hours. Include a positive control (e.g., TNFα) and a vehicle control.

-

-

Luciferase Assay:

-

Perform a dual-luciferase assay using a commercial kit.

-

Measure firefly and Renilla luminescence using a luminometer.

-

-

Data Analysis:

Signaling Pathway Diagram: this compound's Impact on NF-κB```dot

Caption: this compound inhibits the JAK/STAT3 pathway by reducing the phosphorylation of STAT3, preventing its dimerization and nuclear translocation.

Induction of the Mitochondrial Apoptosis Pathway

This compound can induce apoptosis through the intrinsic mitochondrial pathway, a process that is independent of its COX-inhibitory effects. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to changes in mitochondrial membrane potential and the release of cytochrome c.

Quantitative Data: this compound's Effect on Mitochondrial Apoptosis

| Cell Line | Treatment | Concentration | Effect | Reference |

| Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLS) | Aspirin | 1, 2, 5, 10 mM | Increased Bax expression, decreased Bcl-2 expression. | [1][15] |

| Human Hepatoma (HepG2) | Aspirin | Not specified | Decreased expression of Bcl-2, release of cytochrome c, activation of caspase-3. | [16] |

Experimental Protocol: Mitochondrial Membrane Potential Assay (JC-1)

This protocol measures changes in mitochondrial membrane potential (ΔΨm) as an indicator of apoptosis.

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate or on coverslips.

-

Treat cells with this compound at various concentrations. Include a positive control for depolarization (e.g., FCCP) and a vehicle control.

-

-

JC-1 Staining:

-

Prepare a JC-1 working solution (e.g., 1-10 µM) in cell culture medium.

-

Incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C.

-

-

Analysis:

-

Microscopy: Observe the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

Plate Reader/Flow Cytometry: Measure the fluorescence intensity at Ex/Em ~535/595 nm (red) and ~485/535 nm (green).

-

-

Data Interpretation:

Signaling Pathway Diagram: this compound's Impact on Mitochondrial Apoptosis

Caption: this compound induces mitochondrial apoptosis by altering the Bcl-2/Bax ratio, leading to cytochrome c release and caspase activation.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is integral to embryonic development and tissue homeostasis. Its dysregulation is often associated with cancer. This compound has been found to inhibit this pathway, primarily by promoting the degradation of β-catenin.

Quantitative Data: this compound's Effect on Wnt/β-catenin Signaling

| Cell Line | Treatment | Concentration | Effect | Reference |

| Mesenchymal Stem Cells (MSCs) | Aspirin | 0.5, 1, 5 mM | Increased β-catenin phosphorylation, decreased cyclin D1 expression. | [21][22] |

| Colorectal Cancer Cells (SW480) | Aspirin | 5 mM | Increased phosphorylation and ubiquitination of β-catenin. | [23][24][25] |

Experimental Protocol: Subcellular Fractionation and Western Blot for β-catenin

This protocol allows for the assessment of β-catenin levels in the cytoplasm and nucleus.

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency and treat with this compound.

-

-

Subcellular Fractionation:

-

Harvest cells and perform subcellular fractionation to separate cytoplasmic and nuclear extracts using a commercial kit or a standard protocol.

-

-

Western Blot Analysis:

-

Perform Western blotting on both the cytoplasmic and nuclear fractions.

-